molecular formula C19H21BF2N2O3 B12338971 Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

Cat. No.: B12338971
M. Wt: 374.2 g/mol
InChI Key: TZHIOJJULOZAJC-UHFFFAOYSA-N
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Description

Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a urea moiety linked to a difluorophenyl group and a boronate ester group. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate. This is achieved by reacting 3-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The resulting boronate ester is then coupled with 2,4-difluoroaniline using a urea-forming reagent such as triphosgene or carbonyldiimidazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a phenol derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include phenol derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards specific biological targets.

Medicine

Medicinal chemists explore this compound for its potential therapeutic applications. Its unique structure allows for the design of novel drugs with improved pharmacokinetic properties. For instance, it may be used in the development of anti-cancer agents or anti-inflammatory drugs.

Industry

In the industrial sector, this compound finds applications in the development of advanced materials. Its boronate ester group can be utilized in the synthesis of polymers and other materials with desirable properties such as enhanced thermal stability and mechanical strength.

Mechanism of Action

The mechanism of action of Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Urea, N-(2,4-difluorophenyl)-N’-phenyl-: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.

    Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-: Contains a different substitution pattern on the aromatic ring, affecting its reactivity and binding properties.

Uniqueness

The presence of both the difluorophenyl group and the boronate ester group in Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- makes it a unique compound with a wide range of applications. Its ability to participate in various chemical reactions and its potential as a therapeutic agent highlight its significance in scientific research and industry.

Properties

Molecular Formula

C19H21BF2N2O3

Molecular Weight

374.2 g/mol

IUPAC Name

1-(2,4-difluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea

InChI

InChI=1S/C19H21BF2N2O3/c1-18(2)19(3,4)27-20(26-18)12-6-5-7-14(10-12)23-17(25)24-16-9-8-13(21)11-15(16)22/h5-11H,1-4H3,(H2,23,24,25)

InChI Key

TZHIOJJULOZAJC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)F)F

Origin of Product

United States

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